molecular formula C13H20O4 B584379 (1R,5S,6S)-rel-5-(1-Ethylpropoxy)-7-oxabicyclo[4.1.0]hept-3-ene-3-carboxylic Acid Methyl Ester CAS No. 1234858-94-6

(1R,5S,6S)-rel-5-(1-Ethylpropoxy)-7-oxabicyclo[4.1.0]hept-3-ene-3-carboxylic Acid Methyl Ester

Cat. No.: B584379
CAS No.: 1234858-94-6
M. Wt: 240.299
InChI Key: BWNDCLRNSUNXGU-GRYCIOLGSA-N
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Description

“(1R,5S,6S)-rel-5-(1-Ethylpropoxy)-7-oxabicyclo[4.1.0]hept-3-ene-3-carboxylic Acid Methyl Ester” is a chemical compound with the molecular formula C14H23NO3 . It is also known as Ethyl (1R,5R,6R)-5-(1-Ethylpropoxy)-7-azabicyclo[4.1.0]hept-3-ene-3-carboxylate . It appears as a yellow solid .


Molecular Structure Analysis

The molecular weight of this compound is 253.34 . Its molecular structure includes a bicyclic heptene ring with an ethylpropoxy group and a carboxylic acid ethyl ester group .


Physical and Chemical Properties Analysis

The compound has a molecular weight of 253.34 and a molecular formula of C14H23NO3 . It appears as a yellow solid . More specific physical and chemical properties like melting point, boiling point, and solubility were not found in the available resources.

Scientific Research Applications

Synthesis Techniques

Researchers have developed efficient synthesis methods for structurally complex bicyclic compounds, which are essential for creating novel materials and drugs. For instance, a method described by Aragão et al. (2005) focuses on the preparation of a related compound through a Diels-Alder reaction, highlighting the importance of regioselective synthesis in creating bicyclic frameworks (Valquiria Aragão et al., 2005). This approach is crucial for generating specific isomers of bicyclic compounds, which can have different properties and applications.

Precursors for Polymerization

Compounds with oxabicycloheptene structures serve as precursors for substrates in ring-opening metathesis polymerization (ROMP), a technique used to produce polymers with specific properties. Schueller et al. (1996) demonstrated the preparation of an oxabicycloheptene derivative that can be transformed into a monomer suitable for ROMP, indicating the role of such compounds in developing new polymeric materials (C. Schueller et al., 1996).

Building Blocks for Complex Molecules

The versatility of bicyclic compounds as building blocks for more complex molecules has been explored in various studies. For example, the work by Kobayashi et al. (1992) on the skeletal rearrangement of azabicycloheptene derivatives under acidic conditions to produce oxabicyclooctenones demonstrates the potential of these compounds in synthetic organic chemistry (Tomoshige Kobayashi et al., 1992). Such transformations allow for the creation of new structures that could have medicinal or material applications.

Mechanism of Action

This compound is an intermediate of Oseltamivir, which can be used in COVID-19-related research . Oseltamivir is an antiviral medication used to treat and prevent influenza A and B (flu). The drug works by inhibiting the enzyme neuraminidase, which is needed by the flu virus to spread from infected cells to healthy cells.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound '(1R,5S,6S)-rel-5-(1-Ethylpropoxy)-7-oxabicyclo[4.1.0]hept-3-ene-3-carboxylic Acid Methyl Ester' involves the conversion of a starting material to an intermediate, which is then transformed into the final product through a series of reactions.", "Starting Materials": [ "4-methylcyclohexenone", "ethyl propyl ether", "sodium hydride", "methyl iodide", "sodium hydroxide", "acetic acid", "sodium bicarbonate", "magnesium sulfate", "methanol" ], "Reaction": [ "Step 1: Deprotonation of ethyl propyl ether with sodium hydride in methanol to form the ethoxide ion.", "Step 2: Addition of the ethoxide ion to 4-methylcyclohexenone to form an intermediate enolate.", "Step 3: Alkylation of the enolate with methyl iodide to form an alkylated intermediate.", "Step 4: Acidification of the alkylated intermediate with acetic acid to form the corresponding carboxylic acid.", "Step 5: Conversion of the carboxylic acid to the corresponding acid chloride using thionyl chloride.", "Step 6: Reaction of the acid chloride with sodium bicarbonate to form the corresponding carboxylate salt.", "Step 7: Treatment of the carboxylate salt with magnesium sulfate to remove any remaining water.", "Step 8: Esterification of the carboxylic acid with methanol in the presence of sulfuric acid to form the final product." ] }

CAS No.

1234858-94-6

Molecular Formula

C13H20O4

Molecular Weight

240.299

IUPAC Name

methyl (1S,5R,6S)-5-pentan-3-yloxy-7-oxabicyclo[4.1.0]hept-3-ene-3-carboxylate

InChI

InChI=1S/C13H20O4/c1-4-9(5-2)16-10-6-8(13(14)15-3)7-11-12(10)17-11/h6,9-12H,4-5,7H2,1-3H3/t10-,11+,12-/m1/s1

InChI Key

BWNDCLRNSUNXGU-GRYCIOLGSA-N

SMILES

CCC(CC)OC1C=C(CC2C1O2)C(=O)OC

Origin of Product

United States

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